molecular formula C4H3KN2O3 B1489356 Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate CAS No. 20615-94-5

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1489356
CAS RN: 20615-94-5
M. Wt: 166.18 g/mol
InChI Key: MNJPGPIMVDHGGV-UHFFFAOYSA-M
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Description

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound with the CAS Number: 20615-94-5 . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . and is usually in a solid form .


Molecular Structure Analysis

The molecular formula of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is C4H3KN2O3 . The InChI code for the compound is 1S/C4H4N2O3.K/c1-2-5-3 (4 (7)8)6-9-2;/h1H3, (H,7,8);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a solid at room temperature . It has a molecular weight of 166.18 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate serves as a crucial intermediate in organic synthesis, offering a versatile approach for incorporating side chains into various synthetic sequences. For example, the potassium salt or its neutral form has been utilized in alkylation, Michael addition, and Mitsunobu reactions for further synthetic elaboration. Its stability under a range of conditions, including acid or base exposure and various reagents commonly used in organic synthesis, makes it an invaluable synthon. Mild reduction techniques such as Lindlar hydrogenation or dissolving metal reductions can release the free acetamidine, while alkaline hydrolysis yields the hydroxyl amidine (Moormann et al., 2004).

Catalytic and Biological Activities

The compound has been explored in the synthesis of 3-aryl-5-pentyl-1,2,4-oxadiazoles, demonstrating significant antiproliferative activities against various human cell lines. This showcases its potential in the development of new therapeutic agents. The reaction conditions, such as the use of potassium carbonate and microwave irradiation in solvent-free environments, underscore the efficiency and green chemistry aspects of these syntheses (Barros et al., 2014).

Energetic Materials

Another fascinating application is in the field of energetic materials, where derivatives of 3-methyl-1,2,5-oxadiazole 2-oxide have been designed, synthesized, and characterized for their energetic properties. Studies have shown that these compounds exhibit high detonation velocities and pressures, suggesting their potential as high-performance explosives. The compounds' thermal stability, sensitivity, and positive heat of formation indicate their utility in applications requiring high energy content with controlled reactivity (Xu et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338 , suggesting that protective gloves/protective clothing/eye protection/face protection should be used, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

potassium;5-methyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJPGPIMVDHGGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697542
Record name Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

20615-94-5
Record name Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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